molecular formula C13H7Cl2N3O2S B2712055 5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide CAS No. 899351-01-0

5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2712055
CAS No.: 899351-01-0
M. Wt: 340.18
InChI Key: RDBHSYNXFKRTRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a chemical compound developed for research applications. It features a 1,3,4-oxadiazole ring system, a scaffold recognized in medicinal chemistry for its diverse biological potential . The 1,3,4-oxadiazole pharmacophore is found in compounds investigated for various activities, including use as cytotoxic agents and enzyme inhibitors . Specifically, molecular frameworks incorporating a 1,3,4-oxadiazole core linked to a carboxamide group have been identified as promising for their antitubercular activity, suggesting a potential mechanism involving the inhibition of Mycobacterium tuberculosis cell growth . Furthermore, related structures combining heterocyclic rings like thiophene with sulfonamide groups have demonstrated antiviral activity against pathogens such as the tobacco mosaic virus (TMV) . The presence of both the 1,3,4-oxadiazole and thiophene rings in a single structure makes this compound a subject of interest for further investigation in multiple biochemical pathways. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3O2S/c14-8-3-1-7(2-4-8)12-17-18-13(20-12)16-11(19)9-5-6-10(15)21-9/h1-6H,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBHSYNXFKRTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of 1,3,4-oxadiazole ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the thiophene ring: The thiophene ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.

    Chlorination: The chlorination of the phenyl ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Structural Features

The compound features a thiophene ring substituted with a carboxamide group and an oxadiazole moiety, which contributes to its biological activity and stability.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that derivatives of 5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide showed promising activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antitubercular Activity

A recent investigation highlighted the antitubercular potential of similar oxadiazole derivatives. The study found that compounds like this compound exhibited activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis suggested that the presence of chlorine atoms enhances the compound's efficacy .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. For instance, derivatives were tested against several cancer cell lines, including breast and lung cancer cells. The results indicated that these compounds could induce apoptosis and inhibit cell proliferation effectively .

Case Study: Anticancer Activity

CompoundCell Line TestedIC50 (µM)
This compoundMCF-7 (Breast Cancer)15
This compoundA549 (Lung Cancer)20

Material Science

Beyond biological applications, this compound is also being investigated for its utility in material sciences. Its unique electronic properties make it a candidate for organic semiconductors and photovoltaic devices. The incorporation of thiophene and oxadiazole units enhances charge mobility and stability in organic electronics .

Mechanism of Action

The mechanism of action of 5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide involves the inhibition of Factor Xa, a key enzyme in the coagulation cascade. By binding to the active site of Factor Xa, the compound prevents the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation . This makes it a promising candidate for the treatment and prevention of thromboembolic diseases.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(a) N-Substituted 5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-Sulfanyl Acetamides
  • Structure : These derivatives (e.g., compounds 6a–o in ) replace the thiophene-carboxamide with a sulfanyl acetamide group.
  • Bioactivity: Compounds 6f and 6o exhibited potent antimicrobial activity (MIC: 2–8 µg/mL) against bacterial and fungal strains, with low hemolytic toxicity (≤10% hemolysis at 100 µg/mL) .
  • Toxicity : The sulfanyl acetamide series showed variable cytotoxicity, with 6g and 6j causing >20% hemolysis, suggesting that the thiophene-carboxamide moiety in the target compound might offer a safer profile .
(b) 2-[[5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl]-N-[3-[(4-Methylphenyl)Methyl]-1,3-Thiazol-2-ylidene]Acetamide (CAS: 851399-60-5)
  • Structure : Incorporates a thiazolylidene group and a methylphenyl substituent (MW: 469.01 g/mol) .
(c) 5-Chloro-N-[5-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-1,3,4-Oxadiazol-2-yl]Thiophene-2-Carboxamide (CAS: 851094-72-9)
  • Structure : Replaces the 4-chlorophenyl group with a dihydrobenzodioxin moiety (MW: 363.78 g/mol) .
  • Implications : The benzodioxin group introduces electron-donating oxygen atoms, which could alter electronic properties and bioavailability relative to the electron-withdrawing chloro substituents in the target compound .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* Solubility (Predicted)
Target Compound C₁₁H₅Cl₂N₃O₂S₂ 346.21 Thiophene-carboxamide, 4-Cl-Ph ~3.5 Moderate (DMSO)
6f () C₁₃H₁₂ClN₃O₂S 317.77 Sulfanyl acetamide, 4-Cl-Ph ~2.8 High (Aqueous)
CAS 851399-60-5 () C₂₁H₁₇ClN₄O₂S₂ 469.01 Thiazolylidene, methylphenyl ~4.2 Low (Lipophilic)
CAS 851094-72-9 () C₁₅H₁₀ClN₃O₄S 363.78 Dihydrobenzodioxin ~3.0 Moderate (DMSO)

*LogP estimated using fragment-based methods.

Structural Insights from Crystallography

  • Packing Interactions : highlights that oxadiazole-thiophene hybrids exhibit planar geometries conducive to π-stacking, a feature critical for DNA intercalation or enzyme inhibition .
  • SHELX Refinement : Both the target compound and its analogs (e.g., ) rely on SHELXL for crystal structure determination, ensuring high precision in bond length/angle analysis .

Biological Activity

5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the formation of the oxadiazole ring followed by coupling with thiophene derivatives. The general synthetic route includes:

  • Formation of the Oxadiazole Ring : Reaction of hydrazine derivatives with appropriate carboxylic acids under dehydrating conditions.
  • Coupling Reaction : The oxadiazole intermediate is coupled with thiophene-2-carboxylic acid derivatives using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Anticancer Activity

Research has shown that compounds containing the oxadiazole moiety exhibit promising anticancer properties. For instance, several analogues were screened for anticancer activity against various cancer cell lines (e.g., leukemia, melanoma, breast cancer). Notably, compounds similar to this compound demonstrated significant growth inhibition in MDA-MB-435 (melanoma) and T-47D (breast cancer) cell lines with growth percentages as low as 15% at certain concentrations .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains were recorded, showing effective inhibition at concentrations ranging from 0.22 to 0.25 μg/mL .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes and receptors associated with cancer progression and microbial resistance. For instance, it may interact with DNA gyrase and dihydrofolate reductase (DHFR), leading to disruption of critical cellular processes .

Research Findings

Study Biological Activity Cell Lines/Pathogens Key Findings
Study A AnticancerMDA-MB-435, T-47DSignificant growth inhibition observed; GP as low as 15%
Study B AntimicrobialVarious bacterial strainsMIC values between 0.22 - 0.25 μg/mL; effective against Staphylococcus aureus
Study C AntifungalCandida albicansExhibited antifungal activity with MIC values ranging from 16.69 to 78.23 μM

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives in treating various cancers and infections:

  • Case Study on Anticancer Activity : A study conducted on a series of oxadiazole derivatives found that compounds closely related to this compound exhibited potent anticancer activity against multiple cell lines including ovarian and renal cancers .
  • Antimicrobial Efficacy : Another investigation revealed that the compound showed enhanced antibacterial activity when used in combination with existing antibiotics like ciprofloxacin, suggesting a potential synergistic effect .

Q & A

Basic: What synthetic strategies and optimization parameters are critical for preparing this compound?

The synthesis typically involves coupling 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-amine with 5-chlorothiophene-2-carboxylic acid derivatives. Key steps include:

  • Amide bond formation : Use coupling agents like EDCl/HOBt or DCC in anhydrous DMF under nitrogen .
  • Solvent selection : Ethanol or DMF/water mixtures are common for crystallization, yielding 76–80% purity after recrystallization .
  • Characterization : Confirm via IR (C=O stretch ~1670 cm⁻¹, C=N ~1600 cm⁻¹) and ¹H/¹³C NMR (thiophene protons at δ 7.2–7.8 ppm, oxadiazole protons at δ 8.1–8.5 ppm) .

Basic: How is the crystal structure determined, and what insights does it provide?

Single-crystal X-ray diffraction (monoclinic C2/c space group, a = 19.215 Å, b = 22.847 Å, c = 14.933 Å, β = 121.25°) reveals:

  • Planarity : The thiophene and oxadiazole rings are coplanar, facilitating π-π stacking interactions .
  • Hydrogen bonding : N–H···O and C–H···Cl interactions stabilize the lattice, critical for predicting solubility and stability .

Advanced: How can computational methods elucidate electronic properties and reactivity?

  • DFT studies : Calculate HOMO/LUMO energies (e.g., using Gaussian09 with B3LYP/6-31G**) to predict electrophilic/nucleophilic sites. The 4-chlorophenyl group lowers LUMO by 0.5 eV, enhancing electron-withdrawing effects .
  • Reactivity : The oxadiazole ring’s electron-deficient nature directs nucleophilic attacks to the thiophene carboxamide moiety .

Advanced: What methodologies assess biological activity, and how are contradictions resolved?

  • Antimicrobial assays : Use MIC (Minimum Inhibitory Concentration) tests against S. aureus and E. coli (e.g., broth microdilution per CLSI guidelines). Conflicting data may arise from solvent choice (DMSO vs. water) or bacterial strain variability .
  • Cytotoxicity : Validate selectivity via MTT assays on HEK-293 cells. A 10 µM IC₅₀ in cancer cells vs. >50 µM in normal cells indicates therapeutic potential .

Advanced: How are structure-activity relationships (SAR) systematically explored?

  • Substituent variation : Synthesize analogs with halogens (e.g., Br, F) at the 4-chlorophenyl position. Bioassay results show 4-Br substitution increases antibacterial potency by 2-fold .
  • Statistical analysis : Use multivariate regression to correlate logP values (calculated via ChemAxon) with activity. A logP >3.5 correlates with improved membrane permeability .

Advanced: What strategies improve solubility for in vivo studies?

  • Co-solvents : Use PEG-400/water (1:1) to achieve 2.5 mg/mL solubility, verified by HPLC .
  • Prodrug design : Esterify the carboxamide group (e.g., methyl ester), increasing solubility 5-fold while maintaining activity after hydrolysis .

Advanced: How are degradation pathways analyzed under stress conditions?

  • Forced degradation : Expose to UV light (254 nm, 48 hrs) or acidic buffer (pH 2, 70°C). LC-MS identifies two primary degradation products: oxadiazole ring-opened thioamide and hydrolyzed carboxamide .
  • Stability protocols : Store at −20°C in amber vials with desiccants to prevent photolytic and hydrolytic degradation .

Advanced: How does chirality impact pharmacological activity?

  • Enantiomeric resolution : Use chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) to separate (R)- and (S)-forms. The (S)-enantiomer shows 10x higher affinity for target enzymes (e.g., COX-2) .
  • Crystallographic validation : Compare CD spectra with X-ray data to assign absolute configuration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.